

Discovery and-History of Methacrylonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methacrylonitrile

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Introduction

Methacrylonitrile (MAN), systematically named 2-methylprop-2-enenitrile, is an unsaturated aliphatic nitrile with the chemical formula C_4H_5N . It is a colorless to slightly yellow liquid with a characteristic bitter almond-like odor.[1] As a reactive monomer, **methacrylonitrile** is a valuable precursor in the synthesis of a variety of polymers, including homopolymers, copolymers, elastomers, and plastics.[1] Furthermore, it serves as a crucial intermediate in the preparation of various organic compounds such as acids, amides, amines, and esters.[1] This guide provides a comprehensive overview of the discovery, historical development of synthesis methods, physical and chemical properties, and metabolic pathways of **methacrylonitrile**, tailored for a technical audience.

Discovery and Early Synthesis

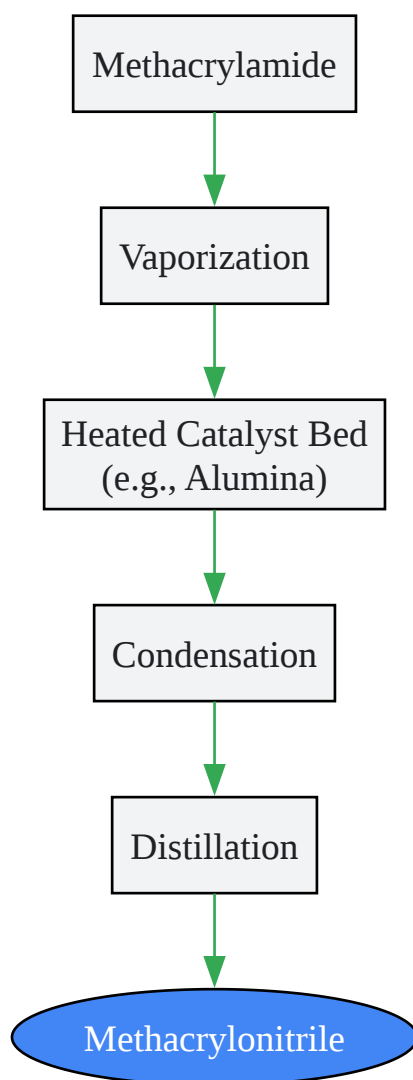
While the exact date and discoverer of **methacrylonitrile** are not prominently documented in readily available historical records, its synthesis and study emerged in the mid-20th century, following the growing interest in acrylic polymers. Early production methods focused on the dehydration of amide precursors and the reaction of abundant chemical feedstocks.

Dehydration of Methacrylamide

One of the earliest documented methods for synthesizing **methacrylonitrile** is the dehydration of methacrylamide. A 1945 patent granted to Goodrich describes this process.^[2] This method involves the removal of a water molecule from methacrylamide, typically in the vapor phase over a catalyst at elevated temperatures, to form the corresponding nitrile.

Experimental Protocol: Dehydration of Methacrylamide (Generalized from early patents)

- Reactants: Methacrylamide, dehydration catalyst (e.g., phosphorus pentoxide, alumina).
- Apparatus: A tube furnace reactor packed with the catalyst, a system for feeding the reactant, and a condenser and collection system for the product.
- Procedure:
 - The catalyst is packed into the reactor tube and heated to the reaction temperature, typically in the range of 200-400°C.
 - Methacrylamide, either molten or in a solution with an inert solvent, is vaporized and passed over the heated catalyst bed.
 - The reaction products are then passed through a condenser to liquefy the **methacrylonitrile** and any unreacted starting material or byproducts.
 - The collected liquid is then purified by distillation to isolate **methacrylonitrile**.
- Yields: The yields for this process can vary significantly based on the catalyst, temperature, and contact time.



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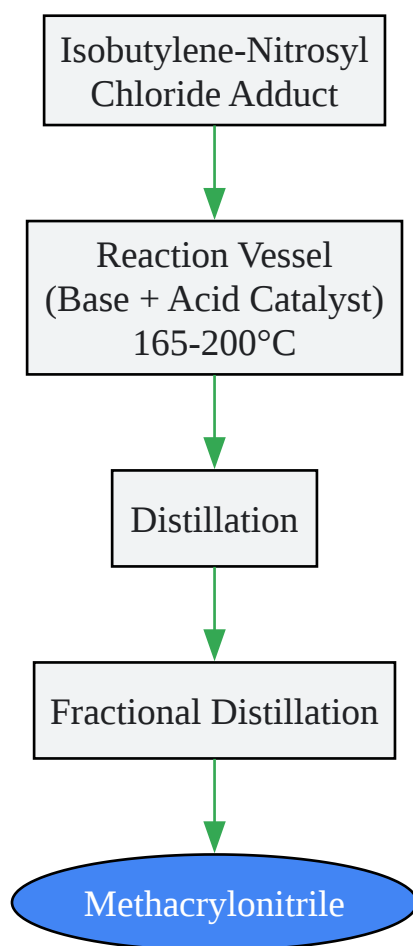
Dehydration of Methacrylamide Workflow

Synthesis from Isobutylene-Nitrosyl Chloride Adduct

Another early method for producing **methacrylonitrile** involved the reaction of the isobutylene-nitrosyl chloride adduct. A 1950 patent details a process where this adduct is heated in the presence of a weak organic base and a vicinal dicarboxylic acid.[3]

Experimental Protocol: From Isobutylene-Nitrosyl Chloride Adduct (Based on Patent US2518089A)

- Reactants: Isobutylene-nitrosyl chloride adduct, an aromatic tertiary nitrogen organic base (e.g., quinoline), and a vicinal dicarboxylic acid (e.g., phthalic acid).[3]
- Apparatus: A reaction vessel equipped with a heating mantle, a stirrer, a dropping funnel, and a distillation apparatus.
- Procedure:
 - A mixture of the aromatic base and the dicarboxylic acid is heated to between 165°C and 200°C in the reaction vessel.[3]
 - The isobutylene-nitrosyl chloride adduct is added gradually to the heated mixture. The reaction is exothermic, and the rate of addition is controlled to maintain the desired temperature.[3]
 - As the reaction proceeds, **methacrylonitrile** is formed and distills from the reaction mixture along with water.[3]
 - The distillate is collected and purified, typically by fractional distillation, to yield pure **methacrylonitrile**.
- Yields: The patent reports yields of **methacrylonitrile** based on the reacted aldoxime precursor to the adduct. For example, one experiment yielded 53.5% **methacrylonitrile** from the reacted aldoxime.[3]



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Synthesis from Isobutylene-Nitrosyl Chloride Adduct

Evolution of Industrial Production

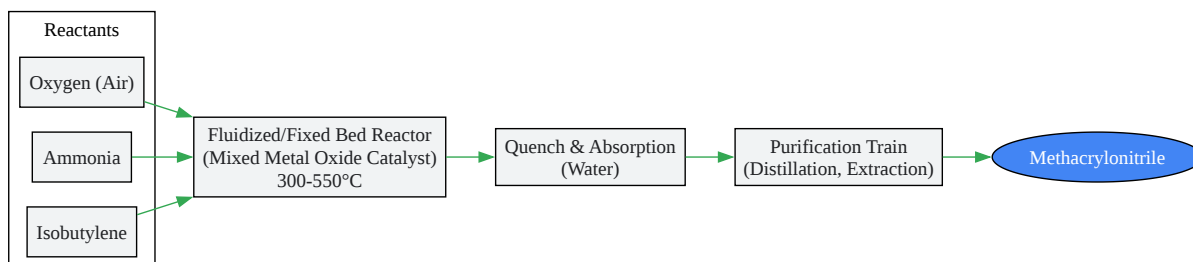
The mid-20th century saw a shift towards more economically viable and continuous processes for chemical manufacturing. For **methacrylonitrile**, this meant the development of catalytic vapor-phase reactions, mirroring the advancements in acrylonitrile production.

Ammoxidation of Isobutylene

The ammoxidation of isobutylene has become a significant commercial route for **methacrylonitrile** production.^{[4][5][6]} This process involves the reaction of isobutylene with ammonia and oxygen in the vapor phase over a solid catalyst at elevated temperatures.^{[5][7][8]} This method is analogous to the Sohio process for acrylonitrile production from propylene.^[6]

Experimental Protocol: Ammoxidation of Isobutylene (Generalized from patents)

- Reactants: Isobutylene, ammonia, and a source of molecular oxygen (typically air).
- Catalyst: Mixed metal oxides, often containing molybdenum, bismuth, and iron, supported on a carrier like silica.[\[5\]](#)
- Apparatus: A fluidized bed or fixed bed reactor, preheaters for the reactants, a condenser, and a purification train.
- Procedure:
 - A gaseous mixture of isobutylene, ammonia, and air is fed into the reactor containing the catalyst. The molar ratio of reactants is carefully controlled.[\[9\]](#)[\[10\]](#)
 - The reaction is carried out at a temperature typically ranging from 300°C to 550°C.[\[11\]](#)
 - The reactor effluent, containing **methacrylonitrile**, unreacted starting materials, and byproducts such as acetonitrile, hydrogen cyanide, and methacrolein, is cooled and scrubbed with water to absorb the nitriles.[\[7\]](#)[\[8\]](#)
 - The aqueous solution is then subjected to a series of distillations and extractions to separate and purify the **methacrylonitrile**.[\[8\]](#)
- Yields: The yield of **methacrylonitrile** can be over 40%, with ongoing research focused on improving catalyst performance and selectivity.[\[7\]](#)



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Ammoxidation of Isobutylene Process Flow

Physical and Chemical Properties

A summary of the key physical and chemical properties of **methacrylonitrile** is presented in the table below.

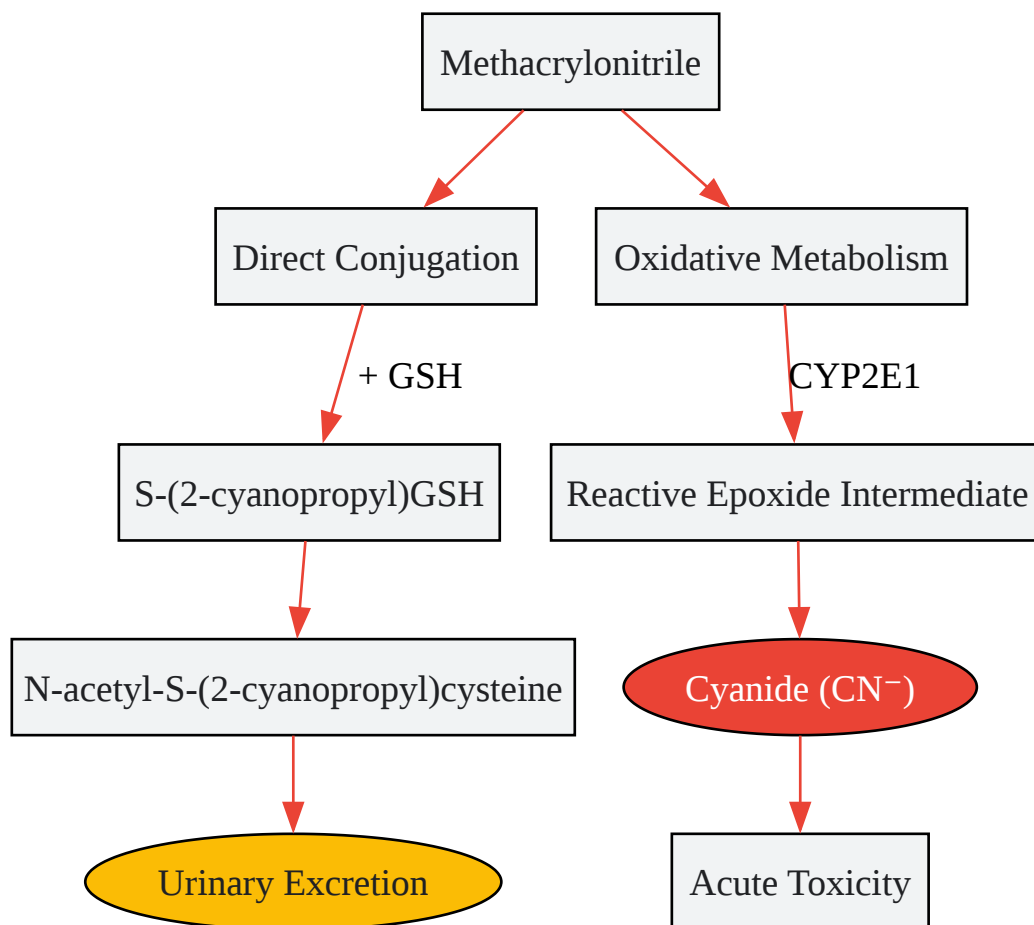
Property	Value	Reference
Molecular Formula	C ₄ H ₅ N	[1][12]
Molar Mass	67.09 g/mol	[1][12]
Appearance	Clear, colorless to slightly yellow liquid	[1]
Odor	Bitter almonds	[1][12]
Density	0.8001 g/mL at 20°C	[13]
Melting Point	-35.8 °C	[1][13]
Boiling Point	90.3 °C at 760 mmHg	[2]
Flash Point	13 °C (55 °F)	[1][2]
Solubility in Water	2.57 g/100 mL at 20 °C	[1]
Vapor Pressure	71 mmHg at 25 °C	[1]
Refractive Index (n _D ²⁰)	1.4007	[2]

Metabolic Pathways

For professionals in drug development, understanding the metabolic fate of nitrile-containing compounds is crucial. The toxicity of **methacrylonitrile** is primarily associated with the metabolic release of cyanide.[4][14][15] There are two main metabolic pathways for **methacrylonitrile**. [1][14]

- Direct Conjugation with Glutathione (GSH): **Methacrylonitrile** can be directly conjugated with GSH, leading to the formation of S-(2-cyanopropyl)GSH. This conjugate is further metabolized to N-acetyl-S-(2-cyanopropyl)cysteine (NACPC), which is then excreted in the urine.[1] This pathway leads to the depletion of glutathione stores.[1]
- Oxidative Metabolism by Cytochrome P450: The cytochrome P450 enzyme system, particularly CYP2E1, metabolizes **methacrylonitrile** to a reactive epoxide intermediate.[1] This unstable epoxide can then undergo further transformations that lead to the release of

cyanide.[1] The liberated cyanide is responsible for the acute toxic effects observed, which are consistent with cyanide poisoning.[4][14]



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Metabolic Pathways of Methacrylonitrile

Conclusion

The history of **methacrylonitrile** reflects the broader evolution of the chemical industry, from early laboratory-scale syntheses to the development of sophisticated, continuous industrial processes. While its initial discovery is not clearly attributed to a single individual, its importance grew with the rise of polymer chemistry in the mid-20th century. The ammoxidation of isobutylene remains a key manufacturing process, highlighting the ongoing pursuit of efficient and selective catalytic methods. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and metabolic pathways is essential for both its safe handling and its potential applications as a chemical intermediate.

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